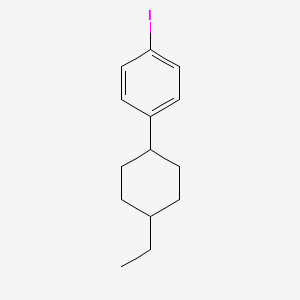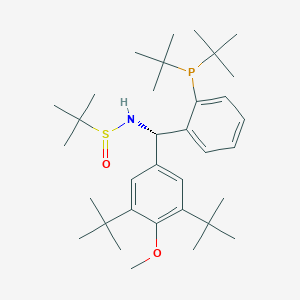
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-bromo-3-nitrophenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2-bromo-3-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their biological activities. For instance, some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-nitrophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
- 2-Bromo-1-(2-chlorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the specific positioning of these groups can influence the compound’s biological activity and selectivity in various applications.
Eigenschaften
Molekularformel |
C8H5Br2NO3 |
|---|---|
Molekulargewicht |
322.94 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2 |
InChI-Schlüssel |
FZMQHNQJVIEPIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
